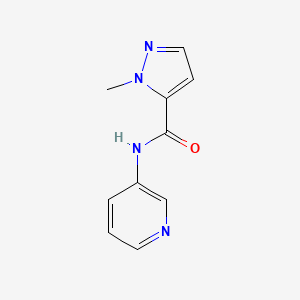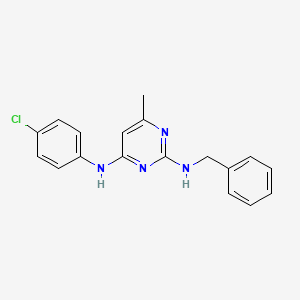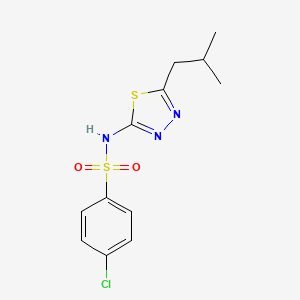
1-methyl-N-3-pyridinyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-3-pyridinyl-1H-pyrazole-5-carboxamide is a compound of interest in the field of chemistry due to its potential applications in various biological activities and its utility as a building block in heterocyclic synthesis. Its structure and properties allow for a wide range of chemical reactions, making it a versatile compound for research and application in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives, including this compound, often involves the reaction of enaminones with different reagents to form novel pyrazolopyrimidine and isoxazole derivatives. These processes highlight the compound's capacity for functionalization and the formation of complex heterocyclic systems (Al-Omran & El-Khair, 2005).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied through experimental and theoretical methods. These studies involve spectroscopic determinations and density functional theory (DFT) calculations, offering insights into the compound's electronic structure and stability. Such analyses are crucial for understanding the compound's reactivity and for designing new derivatives with desired properties (Shen et al., 2012).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that lead to the synthesis of compounds with potential biological activities. For instance, the reaction of pyrazole derivatives with different amines can yield new chemical entities with enriched biological activities. Such reactions demonstrate the compound's versatility and potential as a scaffold for the development of new drugs (Sribalan et al., 2016).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography and other spectroscopic methods are employed to elucidate these properties, which are essential for the compound's application in chemical synthesis and pharmaceutical development (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity with various reagents and its behavior in different chemical environments, are key to its utility in synthesis. Studies on its reactivity patterns, mechanisms of reactions, and the formation of new bonds provide valuable information for the development of novel compounds with desired functionalities (Shaabani et al., 2009).
Applications De Recherche Scientifique
Functionalization Reactions
- Functionalization and Synthesis : The compound has been involved in studies exploring functionalization reactions. For example, it was used in the synthesis of 1H-pyrazole-3-carboxamide derivatives through reactions with different binucleophiles (Yıldırım, Kandemirli, & Akçamur, 2005).
Antibacterial Activity
- Antibacterial Properties : Some pyrazolopyridine derivatives, closely related to 1-methyl-N-3-pyridinyl-1H-pyrazole-5-carboxamide, have shown antibacterial activities against both Gram-negative and Gram-positive bacteria (Panda, Karmakar, & Jena, 2011).
Antitubercular Agents
- Antitubercular Applications : Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives, a class to which the compound belongs, have been investigated as potential antitubercular agents. These compounds exhibited promising in vitro potency against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Tang et al., 2015).
DNA Interaction
- DNA Binding Studies : Derivatives of pyrazole-carboxamide, including this compound, have been used in the study of minor groove binding in DNA. These studies help understand the interactions of these compounds with genetic material (Wade, Mrksich, & Dervan, 1992).
Anticancer Agents
- Anticancer Potential : Pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, which can be derived from the compound, have been synthesized and evaluated as potential anticancer agents. These compounds showed promising results against various human cancer cell lines (Reddy et al., 2014).
Fungicidal Activity
- Fungicidal Activity : N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives showed moderate antifungal activities, hinting at the potential fungicidal applications of this compound (Wu et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-pyridin-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-9(4-6-12-14)10(15)13-8-3-2-5-11-7-8/h2-7H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEUGEFZKAZGSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)
![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)
![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)
![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)
![(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)
![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)
